molecular formula C8H11N5O B15070029 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one CAS No. 92333-92-1

2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one

Cat. No.: B15070029
CAS No.: 92333-92-1
M. Wt: 193.21 g/mol
InChI Key: QUMCOMCHSYRXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one is a chemical compound with a unique structure that includes a dimethylamino group and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethylamine and a purine derivative, followed by methylation. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • Dimethylaniline
  • Dimethylethanolamine

Uniqueness

2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one is unique due to its specific structure, which combines a dimethylamino group with a purine base. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

92333-92-1

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-(dimethylamino)-7-methyl-1H-purin-6-one

InChI

InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)13(3)4-9-6/h4H,1-3H3,(H,10,11,14)

InChI Key

QUMCOMCHSYRXLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.